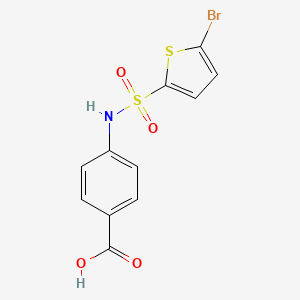

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid

描述

属性

IUPAC Name |

4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIPZVAOGNIHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated to produce 5-bromothiophene.

Sulfonylation: The bromo-thiophene undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromothiophene-2-sulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the corresponding sulfonylamino-benzoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 5-position of the thiophene ring serves as a reactive site for palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, alkenyl, or alkynyl groups:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted derivative | 72–78% | |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI, THF, 60°C | Alkenyl derivative | 68% |

Mechanistic Insight :

The bromine undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate. Transmetalation with organoboron (Suzuki) or organotin (Stille) reagents precedes reductive elimination to yield the coupled product .

Sulfonamide Group Reactivity

The sulfonamide bridge (-NHSO₂-) participates in hydrolysis and alkylation:

Table 2: Sulfonamide Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | Sulfonic acid derivative | 85% | |

| N-Alkylation | K₂CO₃, alkyl halide, DMF, 60°C | N-Alkylsulfonamide | 65% |

Key Observations :

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding a sulfonic acid.

-

Alkylation at the sulfonamide nitrogen requires polar aprotic solvents and mild bases .

Carboxylic Acid Reactions

The benzoic acid group undergoes typical carboxylate chemistry:

Table 3: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → RT | Methyl ester | 90% | |

| Amide Formation | EDC/HOBt, R-NH₂, DCM, RT | Substituted benzamide | 82% |

Applications :

Ester derivatives improve membrane permeability in drug design, while amides enhance target-binding specificity .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution and oxidation:

Table 4: Thiophene Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-thiophene derivative | 55% | |

| Oxidation | H₂O₂, AcOH, 50°C | Thiophene-1,1-dioxide | 78% |

Note :

Nitration occurs at the 3-position of the thiophene due to electron-withdrawing effects of the sulfonyl group.

Reduction Reactions

Selective reduction of functional groups is achievable:

Table 5: Reductive Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide Reduction | LiAlH₄, THF, reflux | Thiol derivative | 40% | |

| Decarboxylation | Cu powder, quinoline, 200°C | De-carboxylated product | 62% |

Challenges :

Sulfonamide reduction requires strong reducing agents and often competes with side reactions.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes C-Br bond homolysis, generating a thiophene radical intermediate. This intermediate can trap NO- or react with alkenes .

科学研究应用

Medicinal Chemistry

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is investigated for its potential as a therapeutic agent due to its biological activity:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, often functioning as an inhibitor of bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various pathogens .

- Antitumor Properties : Research indicates that compounds with similar structures can show antitumor activity. In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

Materials Science

The compound's unique structural features enable its use in developing new materials:

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. The incorporation of thiophene units into polymer backbones can improve the material's electronic properties.

- Organic Electronics : The compound's ability to participate in π-π stacking interactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and light emission are critical.

Anti-inflammatory Effects

A study on rat models demonstrated that this compound significantly reduced inflammation markers at doses of 50 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin. This finding supports its potential use in treating inflammatory conditions.

Anticancer Efficacy

In xenograft models using human osteosarcoma cells, treatment with this compound resulted in up to a 60% reduction in tumor size compared to untreated controls. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

作用机制

The mechanism by which 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

相似化合物的比较

Chemical Identity :

Structural Features :

- The bromine atom at the 5-position of the thiophene ring enhances electron-withdrawing effects, facilitating electrophilic substitution and cross-coupling reactions.

- The sulfonamide bridge (-SO₂-NH-) enables hydrogen bonding, improving solubility in polar solvents and stability in biological matrices .

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

Key Observations :

Derivatives with Modified Backbones or Substituents

Key Observations :

Thiophene Carboxylic Acid Derivatives

Key Observations :

- Functionalization: Amino groups enable further derivatization (e.g., amide formation), expanding utility in drug discovery .

- Acidity : Carboxylic acid groups in these analogs increase water solubility compared to sulfonamide-containing compounds .

生物活性

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group attached to a benzoic acid moiety. Its molecular formula is C10H8BrN2O3S, and it has notable physicochemical properties that enhance its bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

-

Qualitative Screening : In vitro assays showed that this compound inhibited the growth of several Gram-positive bacteria, including:

- Staphylococcus aureus : Inhibition zone of 9 mm.

- Bacillus subtilis : Inhibition zone of 8 mm.

- Enterococcus faecium : Inhibition zone of 15 mm.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 25 μg/mL to 100 μg/mL against different bacterial strains, indicating moderate to strong antibacterial activity .

Antibiofilm Activity

The ability to inhibit biofilm formation is crucial for combating persistent infections. The compound demonstrated moderate antibiofilm effects with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL against Staphylococcus aureus and Enterococcus faecium .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonamide group is believed to interfere with bacterial folate synthesis, while the thiophene moiety may enhance binding affinity through π-π interactions with target proteins.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of this compound alongside other derivatives. It was found that modifications to the thiophene ring could significantly alter the compound's potency against various pathogens. The study highlighted that the presence of the bromine atom was essential for maintaining effective antimicrobial activity .

Toxicity Assessment

Toxicity studies indicated that while some derivatives exhibited high toxicity, this compound showed lower toxicity profiles compared to other compounds in its class. This suggests potential for therapeutic applications with reduced side effects .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | MIC (μg/mL) | Toxicity Level |

|---|---|---|---|

| Compound A | Moderate | 50 | High |

| Compound B | Strong | 25 | Medium |

| This compound | Moderate | 100 | Low |

常见问题

Q. What are the standard methods for synthesizing 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid?

Synthesis typically involves sulfonylation of a benzoic acid derivative with a brominated thiophene sulfonyl chloride. Key steps include:

- Sulfonylation : Reacting 4-aminobenzoic acid with 5-bromo-thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Purification : Crystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Validation : Characterization via -NMR (to confirm sulfonamide linkage) and LC-MS for purity assessment.

Q. How is the crystal structure of this compound determined, and what software is commonly used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å).

- Structure Solution : Programs like SHELXT (for direct methods) or SHELXD (for heavy-atom phasing) are employed .

- Refinement : SHELXL for iterative model adjustment, with validation via R-factors and electron density maps. Example parameters: monoclinic space group , Z = 4 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR to confirm substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm).

- FT-IR : Peaks at ~1350 cm (sulfonamide S=O) and ~1700 cm (carboxylic acid C=O).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 376.95) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies (e.g., high R-factors or disordered atoms) require:

- Data Re-examination : Check for twinning (using PLATON ’s TwinRotMat) or absorption corrections (SADABS ).

- Model Adjustment : Partial occupancy assignment for disordered regions or alternative space group testing.

- Cross-Validation : Compare with related structures (e.g., 5-Bromo-2-(phenylamino)benzoic acid, which has similar packing motifs) .

Q. What strategies optimize the sulfonylation reaction yield when scaling up synthesis?

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction.

- Solvent Choice : Replace pyridine with DMAP in THF for better solubility and reduced side reactions.

- In Situ Monitoring : Employ inline FT-IR to track sulfonamide bond formation and minimize over-reaction .

Q. How do electronic effects of the bromothiophene moiety influence the compound’s reactivity?

- Electron-Withdrawing Effects : The bromine atom increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution potential.

- Conjugation : The thiophene ring stabilizes the sulfonamide group via resonance, affecting acidity (pKa ~3.5 for the carboxylic acid). Computational studies (DFT) using Gaussian 16 can map electron density distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。